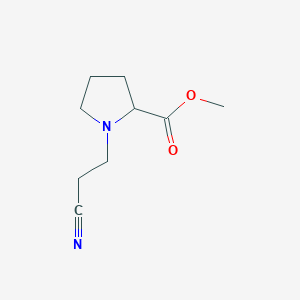

Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with cyanoethyl reagents under specific conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Análisis De Reacciones Químicas

Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Analgesic Development

Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate serves as a precursor or scaffold for developing potent analgesics. Its structural modifications can lead to derivatives with enhanced analgesic properties, which are crucial in pain management therapies. Research indicates that alterations in the pyrrolidine structure can significantly impact the biological activity of related compounds, including those targeting opioid receptors. For example, modifications to the nitrogen substituents have been shown to yield compounds with varying degrees of potency compared to traditional opioids like fentanyl .

Anti-diabetic Agents

The compound has also been explored as a part of the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are promising candidates for diabetes treatment. Compounds derived from this compound exhibited significant inhibition of DPP-IV, which is vital for regulating glucose levels in the body. One such derivative demonstrated an IC50 value of 116 nM, indicating its potential effectiveness as an antidiabetic agent .

Anti-parasitic Applications

This compound has been investigated for its anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have identified derivatives that exhibit low micromolar inhibition of T. cruzi growth, with some compounds showing nanomolar activity without cytotoxic effects on human cells. The mechanism of action appears to involve inhibition of critical enzymes such as CYP51, which is essential for parasite survival .

Synthetic Chemistry Applications

This compound is recognized for its utility as a versatile small molecule scaffold in synthetic organic chemistry. Its structure allows for various chemical modifications to create libraries of compounds with diverse biological activities. Researchers have utilized this scaffold to explore different pharmacophores and optimize lead compounds for specific therapeutic targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic and signaling pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate can be compared to other pyrrolidine derivatives and cyanoethyl compounds. Similar compounds include:

Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of this compound.

Cyanoethyl derivatives: Compounds with similar cyanoethyl groups that exhibit comparable reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by its unique structure that includes a cyanoethyl group and a carboxylate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₈H₁₃N₂O₂

- Molecular Weight : 171.20 g/mol

- Structure : The compound features a pyrrolidine ring, which is known for its ability to interact with biological targets due to its nitrogen atom, providing a site for hydrogen bonding and other interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate group can form ionic bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Research Findings

- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of enzymes that play critical roles in cancer metabolism.

- Anticancer Activity : Preliminary investigations suggest that this compound exhibits potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of certain cancer cell lines, indicating its role as a possible therapeutic agent.

- Neuroprotective Effects : Some research has also pointed towards neuroprotective effects, where the compound may help mitigate neuronal damage in models of neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : In a study examining its effect on glioblastoma cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer drug.

- Case Study 2 : Another investigation into its neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to toxic agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Pyrrolidine-2-carboxylate | Structure | Moderate enzyme inhibition |

| 1-(2-Cyanoethyl)pyrrolidine-2-carboxamide | Structure | Stronger anticancer activity |

| Methyl 1-(3-cyanopropyl)pyrrolidine-2-carboxylate | Structure | Enhanced neuroprotective effects |

Propiedades

IUPAC Name |

methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-13-9(12)8-4-2-6-11(8)7-3-5-10/h8H,2-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYOEHUBVUFLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.